(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2OS and its molecular weight is 387.28. The purity is usually 95%.
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Biological Activity
(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound featuring a thiazole moiety, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be characterized by its unique chemical structure, which includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Methoxyphenyl substituent : Potentially contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Compound | Cell Line Tested | IC50 Value (µg/mL) |
---|---|---|
This compound | HepG-2 (liver cancer) | TBD |
5g | HCT-116 (colorectal cancer) | 4 |
6g | MCF-7 (breast cancer) | 7 |
In a study evaluating thiazole-based heterocycles, it was found that chlorine-containing derivatives exhibited the highest cytotoxic activities against HepG-2 cells, suggesting that the presence of chlorine in the structure may enhance anticancer efficacy .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various microbial strains.
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines.
- Mechanism : The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Study Findings : In a carrageenan-induced paw edema model, thiazole derivatives significantly reduced inflammation .
Case Studies and Research Findings
- Synthesis and Evaluation : A systematic review on thiazole synthesis highlighted various methods to create thiazole derivatives with notable biological activities. The review emphasized the importance of substituents like methoxy and dichloro groups in enhancing biological efficacy .
- Molecular Mechanisms : Research into the molecular mechanisms of thiazole compounds revealed that they can interact with DNA and modulate signaling pathways critical for cancer cell survival. This interaction could lead to apoptosis in malignant cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of thiazole derivatives. The positioning of these groups is crucial for optimal activity against specific cancer types .
Properties
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-16-4-2-3-13(8-16)18-11-25-19(23-18)14(10-22)7-12-5-6-15(20)9-17(12)21/h2-9,11H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHMBMZENMLCRH-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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